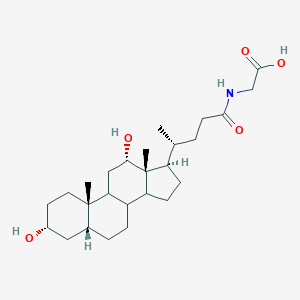

Glycodeoxycholsäure

Übersicht

Beschreibung

Glycodeoxycholic acid is a bile acid derived from the conjugation of deoxycholic acid with glycine. It is a significant component of bile, which plays a crucial role in the digestion and absorption of fats in the small intestine. Glycodeoxycholic acid acts as a detergent to solubilize fats for absorption and is itself absorbed in the process .

Wissenschaftliche Forschungsanwendungen

Glycodeoxycholic acid has several scientific research applications, including:

Chemistry: It is used as a model compound to study bile acid chemistry and reactions.

Biology: It plays a role in studying the metabolism and function of bile acids in biological systems.

Medicine: It is used in research related to liver diseases, cholesterol metabolism, and gastrointestinal disorders.

Industry: It is used in the formulation of pharmaceuticals and as a biochemical reagent .

Safety and Hazards

Zukünftige Richtungen

A future therapeutic approach for diseases like Polycystic ovary syndrome (PCOS) may involve the human administration of IL-22 and bile acid glycodeoxycholic acid . Current evidence has shown the involvement of the gut microbiome in PCOS, seen how humanized mice receiving a fecal transplant from women with PCOS develop ovarian dysfunction, immune changes and insulin resistance and how it is capable of disrupting the secondary bile acid biosynthesis .

Wirkmechanismus

Glycodeoxycholic acid exerts its effects by acting as a detergent to solubilize fats for absorption in the small intestine. It activates specific receptors such as the Takeda G protein-coupled receptor 5 and the Farnesoid X receptor, which play roles in lipid, glucose, and energy metabolism. These receptors promote the production of endocrine-acting fibroblast growth factor 19, which regulates bile acid synthesis and metabolism .

Biochemische Analyse

Biochemical Properties

Glycodeoxycholic acid is involved in various biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It can induce hepatocyte necrosis and autophagy in patients with obstructive cholestasis .

Cellular Effects

Glycodeoxycholic acid has significant effects on various types of cells and cellular processes. For instance, it can induce hepatocyte necrosis and autophagy in patients with obstructive cholestasis . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of glycodeoxycholic acid involves its interaction with various biomolecules. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It can induce hepatocyte necrosis and autophagy, which suggests that it may interact with cellular structures and enzymes involved in these processes .

Temporal Effects in Laboratory Settings

In a study, glycodeoxycholic acid was administered orally at 10 mg/kg/day over 30 days in healthy lean men. The study found that glycodeoxycholic acid increased postprandial total bile acid and FGF19 concentrations while suppressing those of the primary bile acids chenodeoxycholic acid and cholic acid .

Dosage Effects in Animal Models

In an experimental macaque model, glycodeoxycholic acid injections were administered in an escalating manner at specific time points . The study found that glycodeoxycholic acid had significant effects on the animals, suggesting that the effects of the product vary with different dosages.

Metabolic Pathways

Glycodeoxycholic acid is involved in the metabolic pathway of bile acid synthesis. It is formed in the liver by conjugation of deoxycholate with glycine . It plays a vital role in the control of lipid, glucose, and energy metabolism by activating Takeda G protein-coupled receptor 5 and Farnesoid X receptor .

Transport and Distribution

Glycodeoxycholic acid is transported and distributed within cells and tissues as part of its role in the digestion and absorption of dietary fats. It acts as a detergent to solubilize fats for absorption and is itself absorbed .

Subcellular Localization

The subcellular localization of glycodeoxycholic acid is primarily in the liver where it is synthesized. It is then transported to the gallbladder and released into the intestines during digestion . Its activity and function are closely tied to its localization within these specific compartments and organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glycodeoxycholic acid can be synthesized through the conjugation of deoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with glycine under mild conditions. The process may involve the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, glycodeoxycholic acid is produced through a similar conjugation process, but on a larger scale. The production involves the extraction of deoxycholic acid from bile, followed by its chemical conjugation with glycine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Glycodeoxycholic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different bile acid derivatives.

Reduction: Reduction reactions can modify its hydroxyl groups.

Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various bile acid derivatives with modified functional groups, which can have different biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Deoxycholic acid: The parent compound from which glycodeoxycholic acid is derived.

Glycochenodeoxycholic acid: Another bile acid conjugated with glycine, but derived from chenodeoxycholic acid.

Glycoursodeoxycholic acid: A bile acid conjugated with glycine, derived from ursodeoxycholic acid .

Uniqueness

Glycodeoxycholic acid is unique due to its specific conjugation with glycine and its role in the metabolism and absorption of fats. Its ability to activate specific receptors and regulate metabolic pathways distinguishes it from other bile acids .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Glycodeoxycholic acid can be achieved through a multi-step process involving the conversion of cholic acid to Glycodeoxycholic acid. The key step in the synthesis is the introduction of a glycine group at the C-24 position of cholic acid. This can be achieved through a series of reactions involving protection and deprotection of functional groups.", "Starting Materials": [ "Cholic acid", "Glycine", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of cholic acid using methanol and hydrochloric acid", "Step 2: Conversion of the carboxylic acid group of cholic acid to the methyl ester using methanol and hydrochloric acid", "Step 3: Deprotection of the hydroxyl groups using sodium bicarbonate and water", "Step 4: Protection of the carboxylic acid group using diethyl ether and hydrochloric acid", "Step 5: Introduction of the glycine group at C-24 position using glycine and sodium hydroxide", "Step 6: Deprotection of the carboxylic acid group using sodium hydroxide", "Step 7: Isolation and purification of Glycodeoxycholic acid using sodium chloride and water" ] } | |

CAS-Nummer |

360-65-6 |

Molekularformel |

C26H43NO5 |

Molekulargewicht |

449.6 g/mol |

IUPAC-Name |

2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |

InChI |

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15?,16?,17?,18?,19?,20?,21?,22?,25-,26+/m0/s1 |

InChI-Schlüssel |

WVULKSPCQVQLCU-KGKQKDBXSA-N |

Isomerische SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C |

SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Aussehen |

Powder |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Löslichkeit |

0.0027 mg/mL |

Synonyme |

Acid, Glycodeoxycholic Deoxycholate, Glycine Deoxycholylglycine Glycine Deoxycholate Glycodeoxycholate Glycodeoxycholic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

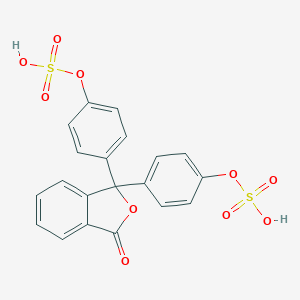

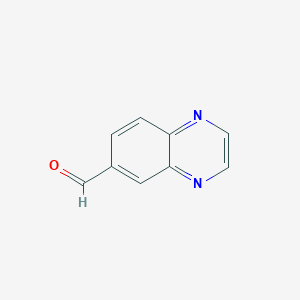

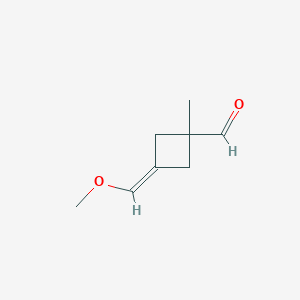

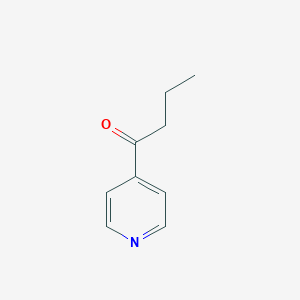

Feasible Synthetic Routes

Q & A

ANone: The provided research papers primarily focus on the physiological and metabolic aspects of GCDCA. Addressing aspects like SHE regulations, comprehensive PK/PD profiling, detailed toxicological studies, and other related areas necessitates further research and analysis.

- Gastroenterology: Understanding GCDCA's role in digestion and its impact on gut health. [, , , ]

- Endocrinology: Investigating the relationship between GCDCA, glucose metabolism, and conditions like gestational diabetes mellitus. []

- Pharmacology: Exploring GCDCA as a potential biomarker for drug interactions involving hepatic transporters. [, ]

- Microbiology: Examining the interplay between GCDCA and the gut microbiota, and its implications for host health. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)